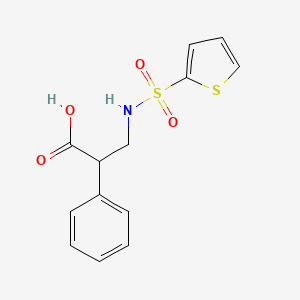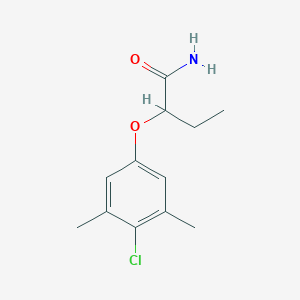
5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the triazole family and has a quinoline ring system attached to it.
科学研究应用
5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
In addition to its antitumor activity, 5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
作用机制
The mechanism of action of 5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. In addition, the compound may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline can cause a number of biochemical and physiological effects. For example, the compound has been shown to induce DNA damage and inhibit the activity of certain enzymes involved in DNA repair. In addition, the compound has been shown to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its toxicity. The compound has been shown to exhibit cytotoxicity towards normal cells as well as cancer cells, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving 5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline. One area of research could focus on the development of new anticancer drugs based on this compound. Another area of research could focus on the development of new antibiotics based on this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields such as agriculture and environmental science.
Conclusion
In conclusion, 5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline is a promising compound that has potential applications in various fields. Its potent antitumor, antibacterial, and antifungal activity make it a valuable tool for scientific research. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
合成方法
The synthesis of 5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline involves the reaction of 5-chloroquinoline-8-thiol with 5-amino-1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled and the resulting solid is filtered and washed with a suitable solvent to obtain the final product.
属性
IUPAC Name |
5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4S/c1-4-11(10-5-2-8-16-12(10)6-1)14-17-15(19-18-14)13-7-3-9-20-13/h1-9H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEKQHBJYKLBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C3=NNC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[2-(Trifluoromethyl)phenyl]methylcarbamoylamino]butanoic acid](/img/structure/B7568408.png)
![N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-3-amine](/img/structure/B7568416.png)



![N-[2-(methylamino)ethyl]quinoline-6-carboxamide](/img/structure/B7568449.png)




![3-[(6-aminopyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7568482.png)
